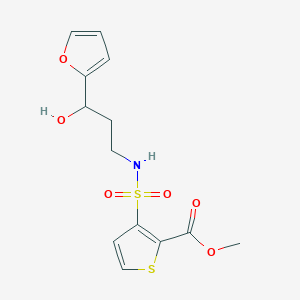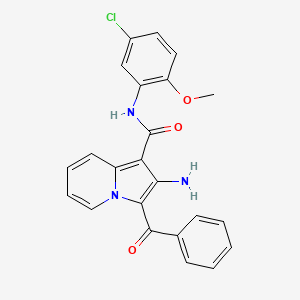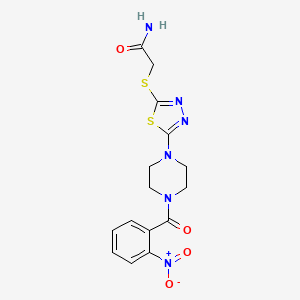
methyl 3-(N-(3-(furan-2-yl)-3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "methyl 3-(N-(3-(furan-2-yl)-3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate" is a complex molecule that appears to incorporate elements of heterocyclic chemistry, particularly involving furan and thiophene rings. The structure suggests the presence of a methyl ester linked to a thiophene ring, which is further modified by a sulfamoyl group and a side chain containing a furan ring.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the core thiophene and furan rings. The abstract from paper indicates that heating cysteine or hydrogen sulfide with 4-hydroxy-5-methyl-3(2H)-furanone can produce a variety of sulfur-containing heterocycles, including thiophenes. Although the specific compound is not mentioned, this suggests that similar conditions could be used to synthesize the furan component of the molecule. The methyl ester of thiophene-2-carboxylic acid, as discussed in paper , could serve as a starting point for the thiophene portion of the molecule, with further functionalization to introduce the sulfamoyl group and the furan-containing side chain.
Molecular Structure Analysis
The molecular structure of this compound would be expected to show aromaticity due to the presence of the furan and thiophene rings. These rings contribute to the stability of the molecule and may also influence its reactivity. The sulfamoyl group and the hydroxypropyl side chain attached to the furan ring would add to the complexity of the molecule, potentially creating additional sites for chemical reactions.
Chemical Reactions Analysis
The reactivity of the methyl esters of furan and thiophene carboxylic acids has been studied in the context of nitration reactions . The methyl furan-2-carboxylate was found to be more reactive than its thiophene counterpart. This suggests that the furan portion of the compound may be more susceptible to electrophilic substitution reactions. The presence of the sulfamoyl group could also influence the reactivity, possibly making the molecule a candidate for further substitution reactions or for interactions with biological molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, one can infer that the molecule would exhibit properties typical of aromatic heterocycles. These might include moderate to low solubility in water, potential for hydrogen bonding due to the hydroxy group, and a certain degree of thermal stability. The presence of the ester group would likely make the compound susceptible to hydrolysis under basic conditions.
科学的研究の応用
Reactivity Studies
The reactivities of methyl esters of furan-2-carboxylic and thiophene-2-carboxylic acids were investigated using competitive nitration methods. These studies help understand the chemical behavior and potential applications of similar compounds in various reactions, including those involving the complex molecule methyl 3-(N-(3-(furan-2-yl)-3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate (K. Venter et al., 1978).
Synthetic Methodologies
Research on direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives has led to efficient methods for synthesizing furan-3-carboxylic esters, which are valuable in generating high value-added chemical products. This process, applicable to compounds like this compound, underscores the importance of catalysis in modern synthetic chemistry (B. Gabriele et al., 2012).
Heterocyclic Compound Synthesis
A study on the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines demonstrates the creation of new heterocyclic systems, which are crucial in pharmaceuticals and materials science. Such research provides insights into constructing complex molecules including those similar to this compound (M. S. Yagodkina-Yakovenko et al., 2018).
Novel Synthetic Approaches
The development of new synthetic approaches, such as the enzymatic synthesis of biobased polyesters using furanic diols, highlights the potential of renewable resources in polymer science. These methodologies could be adapted for synthesizing derivatives of complex molecules like this compound, promoting sustainability in chemical manufacturing (Yi Jiang et al., 2014).
Heterocyclic Chemistry
Explorations in heterocyclic chemistry, such as the synthesis of expanded calix[n]pyrroles and their furan or thiophene analogues, contribute to the development of new materials and bioactive compounds. Understanding the synthesis and properties of such heterocycles aids in the broader application of complex molecules including this compound in various fields (A. Nagarajan et al., 2001).
特性
IUPAC Name |
methyl 3-[[3-(furan-2-yl)-3-hydroxypropyl]sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S2/c1-19-13(16)12-11(5-8-21-12)22(17,18)14-6-4-9(15)10-3-2-7-20-10/h2-3,5,7-9,14-15H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIWQLMYHISDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide](/img/structure/B2530011.png)
![2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile](/img/structure/B2530013.png)

![Methyl (E)-4-oxo-4-[3-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2530016.png)
![2-[[1-[4-(2-Methyl-1,3-oxazol-4-yl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530017.png)

![3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole](/img/structure/B2530022.png)
![N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2530023.png)



![3-isopentyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530027.png)
![3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2530029.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2530032.png)